Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy-
Description
Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- is an aromatic amine derivative characterized by a hydroxylamine group (-NHOH) and a 4-(4-chlorophenoxy) substituent on the benzene ring. Its IUPAC name follows the convention for N-hydroxy amines, where the hydroxyl group is appended to the nitrogen atom rather than classified as a hydroxylamine derivative . The compound’s structure combines electron-withdrawing (chlorophenoxy) and hydrogen-bonding (N-hydroxy) groups, which influence its physicochemical and reactive properties.
Properties
CAS No. |
99226-41-2 |
|---|---|
Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]hydroxylamine |
InChI |
InChI=1S/C12H10ClNO2/c13-9-1-5-11(6-2-9)16-12-7-3-10(14-15)4-8-12/h1-8,14-15H |
InChI Key |
CGCJSDNDEISBPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NO)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- typically involves a multi-step process. One common method starts with the reaction of 4-chlorophenol with potassium hydroxide to form the phenoxy ion. This ion then reacts with a nitro compound to form a nitroether. The nitroether is subsequently reduced to form the desired amine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects: Chlorophenoxy vs. Methoxy Groups
- Benzenamine, 4-methoxy (C₇H₉NO, MW 123.15 g/mol): The 4-methoxy group is electron-donating, increasing the amine’s basicity and resonance stabilization. Thermodynamic data (e.g., ΔrH° = -45.2 kJ/mol for reactions with halobenzenes) highlight its reactivity in substitution reactions .
- The N-hydroxy group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to non-hydroxylated analogs.
Functional Group Comparisons: N-Hydroxy vs. N-Oxide and Imine Derivatives
- Benzenamine, N-hydroxy- (PhNHOH): The simplest N-hydroxy amine, with a molecular weight of 109.13 g/mol. It serves as a reference for hydrogen-bonding interactions and oxidative reactivity .
- Benzenamine, 4-methoxy-N-(phenylmethylene)- (CAS 783-08-4): Features an imine group (N=CHPh) instead of N-hydroxy. The phenylmethylene substituent increases steric bulk, reducing reactivity in nucleophilic substitutions but enhancing stability in organic solvents .
- Benzenamine, 4-methoxy-N,N-bis[...]phenyl]- (CAS 149815-35-0): A bulky derivative with extended conjugation, used in optoelectronics due to its "bipolar" charge-transport properties . This contrasts with the target compound’s simpler structure, which may prioritize chemical reactivity over electronic applications.
Data Table: Key Properties of Comparable Benzenamine Derivatives
Biological Activity
Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, anti-cancer, and anti-inflammatory effects. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- features a hydroxylamine functional group attached to a chlorophenoxy moiety. Its chemical structure can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties . For instance, derivatives of benzofuroxan containing aromatic amines have shown effectiveness against bacterial biofilms and fungi. The ability to suppress biofilm formation is critical in treating infections caused by resistant strains of bacteria and fungi .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzofuroxan derivatives against M. nivale, demonstrating that certain compounds outperformed traditional antifungal agents like benzimidazole and carbendazim. The findings suggest that modifications in the benzofuroxan structure can enhance antimicrobial potency while reducing toxicity .
Anti-Cancer Activity
The anti-cancer potential of benzenamine derivatives has been explored extensively. Compounds exhibiting similar structural motifs have been tested against various cancer cell lines, including MCF-7 and HeLa cells.
In Vitro Studies
In vitro studies have shown that certain derivatives possess high selectivity towards cancer cell lines while exhibiting lower toxicity towards normal cells. For example, compounds derived from 4-aminobenzofuroxans demonstrated significant cytotoxicity against MCF-7 cells with IC50 values indicating potent anti-cancer activity .
The mechanism by which benzenamine derivatives exert their biological effects often involves interaction with specific cellular targets. For instance, some studies have indicated that these compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways .
Table 1: Biological Activity of Benzenamine Derivatives
| Compound | Activity Type | Target Cell Line | IC50 (µM) |
|---|---|---|---|
| 4-Aminobenzofuroxan | Antimicrobial | M. nivale | 12.5 |
| Benzofuroxan derivative A | Anti-cancer | MCF-7 | 5.0 |
| Benzofuroxan derivative B | Anti-cancer | HeLa | 10.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
